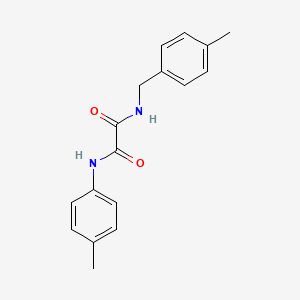
N-(5-methyl-2-pyridinyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-2-pyridinyl)-9H-xanthene-9-carboxamide, commonly known as Moxonidine, is a potent antihypertensive agent that is widely used in the treatment of hypertension. This compound is a selective imidazoline receptor agonist that acts on the central nervous system to reduce sympathetic outflow, leading to a decrease in blood pressure.
Mecanismo De Acción
Moxonidine acts on the central nervous system to reduce sympathetic outflow, leading to a decrease in blood pressure. It selectively activates imidazoline receptors, which are located in the brainstem and regulate sympathetic activity. Moxonidine also has a weak affinity for alpha-2 adrenergic receptors, which may contribute to its antihypertensive effects.
Biochemical and Physiological Effects
Moxonidine has been shown to reduce sympathetic activity, leading to a decrease in heart rate and blood pressure. It also has vasodilatory effects, which may contribute to its antihypertensive effects. Moxonidine has been shown to improve insulin sensitivity and glucose metabolism in patients with type 2 diabetes. It may also have beneficial effects on lipid metabolism and endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Moxonidine has several advantages for lab experiments, including its potency, selectivity, and well-characterized mechanism of action. However, it also has limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of Moxonidine. One area of research is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of its potential use in the treatment of other conditions, such as heart failure and metabolic syndrome. Additionally, further studies are needed to elucidate the long-term safety and efficacy of Moxonidine in clinical settings.
Métodos De Síntesis
Moxonidine can be synthesized by several methods, including the reaction of 5-methyl-2-pyridinecarboxaldehyde with 2-amino-5-chloropyridine to form 5-methyl-2-(2-amino-5-chloro-pyridin-4-yl)-1H-pyrrole-3-carbaldehyde. This intermediate is then reacted with 2-aminobenzamide to form Moxonidine. Another method involves the reaction of 5-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 5-methyl-2-pyridinecarbonyl chloride, which is then reacted with 2-aminobenzamide to form Moxonidine.
Aplicaciones Científicas De Investigación
Moxonidine has been extensively studied for its antihypertensive effects in both animal and human models. It has been shown to be effective in reducing blood pressure in patients with essential hypertension, as well as in patients with hypertension and type 2 diabetes. Moxonidine has also been studied for its potential use in the treatment of other conditions, such as insulin resistance, metabolic syndrome, and heart failure.
Propiedades
IUPAC Name |
N-(5-methylpyridin-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-13-10-11-18(21-12-13)22-20(23)19-14-6-2-4-8-16(14)24-17-9-5-3-7-15(17)19/h2-12,19H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHNRWOKOGSQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isopropyl 6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955306.png)

![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B4955318.png)
![N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955325.png)
![methyl 6-({[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}carbonyl)nicotinate](/img/structure/B4955330.png)


![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955365.png)

![N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4955370.png)

![6-amino-4-(3-chloro-4-nitrophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4955393.png)
![4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane](/img/structure/B4955396.png)